molecular formula C9H20Cl2Si B082117 Silane, dichloromethyloctyl- CAS No. 14799-93-0

Silane, dichloromethyloctyl-

Cat. No. B082117
CAS RN: 14799-93-0
M. Wt: 227.24 g/mol
InChI Key: QHBMMABVNRSRHW-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of multifunctional (chloromethyl)silanes, which could include compounds similar to Silane, dichloromethyloctyl-, involves coupling reactions between (chloromethyl)lithium and chlorosilanes (Daiß et al., 2004).
  • Another method for synthesizing (chloromethyl)silanes uses the reaction between chlorosilanes and in situ generated (chloromethyl)lithium in tetrahydrofuran (Kobayashi & Pannell, 1991).

Molecular Structure Analysis

  • The molecular structures of such silanes are determined through NMR studies and single-crystal X-ray diffraction, offering insights into their molecular frameworks and bonding arrangements (Daiß et al., 2004).

Chemical Reactions and Properties

  • The reaction of dichloromethyloligosilanes with organolithium reagents leads to the formation of intermediate organolithium derivatives and various silanes, showcasing the reactivity and versatility of these compounds (Schmohl et al., 2001).

Physical Properties Analysis

  • The physical properties of such silanes can be inferred from their synthesis and structural analysis, as the molecular arrangement and bonding play a crucial role in determining physical characteristics like melting and boiling points, density, and solubility.

Chemical Properties Analysis

  • The chemical properties of Silane, dichloromethyloctyl-, such as reactivity, stability, and potential for further functionalization, can be understood through their synthesis methods and reactions with various reagents (Kobayashi & Pannell, 1991), (Schmohl et al., 2001).

Scientific Research Applications

  • Interfacial Adhesive Strength

    • Application: Silane coupling agents are used to improve the adhesive strength at the interface of inorganic and organic materials .
    • Method: The organic functional group of the silane coupling agent interacts with polymers, and the silanol group forms a covalent bond with the inorganic surface .
    • Results: This method is expected to improve the adhesion of the inorganic/polymer interface .
  • Water Treatment

    • Application: Silane coupling agents are valuable for water treatment .
  • Polymer Composites and Coatings

    • Application: Silane coupling agents are used in the creation of polymer composites and coatings .
    • Method: The methoxy-type silane coupling agent composites-based modification is discussed using different methods exhibiting higher reactivity towards hydrolysis .
    • Results: The characteristics of developed vulcanization, in particular the dimethoxy-type silane-coupling agents than the trimethoxy-type have improved properties such as environment friendly fabrication process, mechanical, physical, swelling and dynamic viscoelastic properties of composites .
  • Surface Modification

    • Application: Silane coupling agents are used for surface modification, particularly in the synthesis of nanoparticles .
    • Method: Among the modification methods, silane coupling agent is a simple way to introduce functional groups onto the surfaces of particles .
  • Advanced Catalysis

    • Application: Functionalized silica nanoparticles, which can be created using silane coupling agents, have applications in advanced catalysis .
  • Drug Delivery

    • Application: Functionalized silica nanoparticles, which can be created using silane coupling agents, have applications in drug delivery .

Safety And Hazards

Dichloromethyloctyl-silane is a hazardous chemical. It causes severe skin burns and eye damage. It reacts violently with water and contact with water liberates toxic gas .

Future Directions

Research on silane compounds, including dichloromethyloctyl-silane, is ongoing. Future research directions include advancing fabrication processes , improving the thermal stability of materials , and exploring new applications .

properties

IUPAC Name

dichloro-methyl-octylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20Cl2Si/c1-3-4-5-6-7-8-9-12(2,10)11/h3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHBMMABVNRSRHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[Si](C)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90933272
Record name Dichloro(methyl)octylsilane
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Molecular Weight

227.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Silane, dichloromethyloctyl-

CAS RN

14799-93-0
Record name Dichloromethyloctylsilane
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Record name Silane, dichloromethyloctyl-
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Record name Silane, dichloromethyloctyl-
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Record name Dichloro(methyl)octylsilane
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Record name Dichloromethyloctylsilane
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